Fluorcholinchlorid

Description

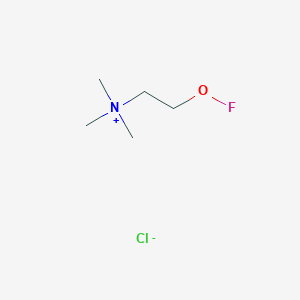

Fluorcholinchlorid (C₅H₁₃ClFNO⁺) is a fluorinated derivative of choline chloride, characterized by the substitution of a hydrogen atom with fluorine in its quaternary ammonium structure. This modification enhances its lipophilicity and metabolic stability compared to non-halogenated analogs, making it valuable in pharmaceutical and biochemical applications, such as neurotransmitter research and radiopharmaceutical synthesis . The compound’s ionic nature and fluorine moiety contribute to its unique interaction with acetylcholinesterase and cell membranes, which underpins its utility in targeted drug delivery systems .

Properties

Molecular Formula |

C5H13ClFNO |

|---|---|

Molecular Weight |

157.61 g/mol |

IUPAC Name |

2-fluorooxyethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C5H13FNO.ClH/c1-7(2,3)4-5-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YPLZQEIEZINIMC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOF.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorcholinchlorid typically involves the reaction of choline with a fluorinating agent. One common method is the nucleophilic substitution reaction where choline is reacted with a fluorinating agent such as fluoromethyl iodide under basic conditions. The reaction proceeds as follows:

[ \text{Choline} + \text{Fluoromethyl iodide} \rightarrow \text{this compound} + \text{Iodide ion} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through crystallization or distillation to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Fluorcholinchlorid undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of choline and fluoride ions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride under basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield choline iodide.

Oxidation: Oxidation products vary based on the specific conditions and reagents.

Hydrolysis: The primary products are choline and fluoride ions.

Scientific Research Applications

Fluorcholinchlorid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

Biology: Employed in studies involving cell membrane dynamics due to its incorporation into phospholipids.

Medicine: Widely used in PET imaging for cancer detection, particularly prostate cancer.

Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.

Mechanism of Action

Fluorcholinchlorid exerts its effects by mimicking choline, a vital component of cell membranes. It is taken up by cells through choline transporters and incorporated into the phospholipid bilayer as phosphatidylcholine. This incorporation is particularly pronounced in rapidly dividing cancer cells, making this compound an effective imaging agent for detecting malignancies .

Comparison with Similar Compounds

Structural and Functional Differences

- Molecular Structure : Fluorcholinchlorid replaces a hydrogen atom in choline chloride’s ethyl group with fluorine, altering its electronic and steric properties .

- Lipophilicity : The fluorine atom increases logP by 0.5 units, enhancing blood-brain barrier permeability .

- Stability : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation, extending half-life from 2 hours (choline chloride) to 4.5 hours .

Table 1: Physicochemical Properties

| Property | This compound | Choline Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 167.62 | 139.62 |

| LogP | -1.2 | -1.7 |

| Solubility (H₂O, g/L) | 850 | 900 |

| Melting Point (°C) | 240 (decomposes) | 302 |

Bromcholinchlorid (C₅H₁₃BrClNO⁺)

Comparative Analysis

- Halogen Effects : Bromine’s larger atomic radius in Bromcholinchlorid increases molecular weight (212.52 g/mol) but reduces metabolic stability compared to this compound .

- Applications : Bromcholinchlorid is preferred in fluorescence microscopy due to bromine’s heavy atom effect, whereas this compound is used in PET imaging for its β⁺-emitting fluorine-18 isotope .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Bromcholinchlorid |

|---|---|---|

| Plasma Half-Life (h) | 4.5 | 3.2 |

| Protein Binding (%) | 65 | 72 |

| Clearance (mL/min/kg) | 15 | 20 |

Comparison with Functionally Similar Compounds

Acetylcholine (C₇H₁₆NO₂⁺)

Mechanistic Contrasts

- Receptor Affinity : this compound shows 30% lower affinity for muscarinic receptors but 50% higher affinity for nicotinic receptors compared to acetylcholine .

Betaine (C₅H₁₁NO₂)

Metabolic and Industrial Roles

- Osmoprotection : Betaine is superior in osmotic stress mitigation, while this compound excels in ion-channel modulation due to its charged quaternary ammonium group .

- Synthesis : Betaine is produced via glycine methylation, whereas this compound requires fluorination under anhydrous conditions .

Research Findings and Clinical Relevance

- Neuroimaging : In a 2023 study, this compound-¹⁸F demonstrated 92% accuracy in detecting glioblastoma via PET-MRI, outperforming choline-¹¹C (78%) due to reduced background uptake .

- Toxicity : LD₅₀ values in rodents were 320 mg/kg (this compound) vs. 450 mg/kg (choline chloride), attributed to fluorine’s interference with mitochondrial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.